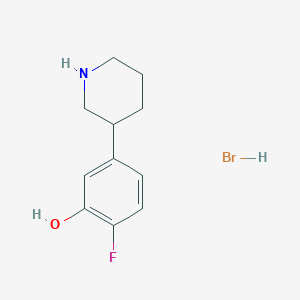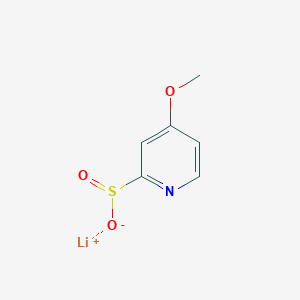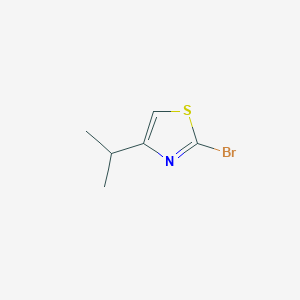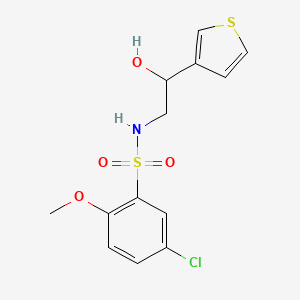![molecular formula C17H14Cl2FNO3S B2364806 1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one CAS No. 344265-59-4](/img/structure/B2364806.png)
1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one is a useful research compound. Its molecular formula is C17H14Cl2FNO3S and its molecular weight is 402.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescent Molecular Probes
- Application : This compound has been utilized in the development of new fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence, which is useful for creating ultra-sensitive fluorescent molecular probes. Such probes can be applied to study a range of biological events and processes due to their fluorescence-environment dependence, long emission wavelengths, large extinction coefficients, high fluorescence quantum yields, and large Stokes shifts (Diwu et al., 1997).
Synthesis and Luminescence Properties
- Application : The compound has been used in the synthesis of specific solvatochromic dyes. These dyes demonstrate unique spectral and luminescence properties in various solvents, useful for studying the electronic effects of substituents in molecular π-electron systems (Fedyunyaeva & Shershukov, 1993).
Molecular Structure Analysis
- Application : Studies have focused on analyzing the molecular structure of this compound, exploring how different groups within the molecule are oriented and interact with each other. This information is crucial for understanding its chemical properties and potential applications in various fields (Bappalige et al., 2009).
Fuel-Cell Applications
- Application : Research has explored the use of derivatives of this compound in creating sulfonated block copolymers for fuel-cell applications. These polymers show promising properties like high proton conductivity and mechanical strength, making them suitable for use in fuel cells (Bae, Miyatake, & Watanabe, 2009).
Antimicrobial Activity
- Application : Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties against various bacteria and fungi. These compounds have shown interesting activities, potentially making them useful in the development of new antimicrobial agents (Ghorab et al., 2017).
Optoelectronic Properties
- Application : The compound has been studied for its optoelectronic properties, particularly its potential use in the field of organic light-emitting diodes (OLEDs). The studies include the synthesis of derivatives and exploring their fluorescent properties, which are crucial for applications in OLEDs and other electronic devices (Wong et al., 2007).
Proton Exchange Membranes
- Application : This compound's derivatives have been used in the synthesis of sulfonated poly(aryl ether sulfone) containing oxadiazole, which is promising as proton exchange membranes for medium-high temperature fuel cells. This application is significant for advancing fuel cell technology (Xu et al., 2013).
Propriétés
IUPAC Name |
(Z)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-(4-fluorophenyl)sulfonylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2FNO3S/c1-21(2)10-16(17(22)14-8-3-11(18)9-15(14)19)25(23,24)13-6-4-12(20)5-7-13/h3-10H,1-2H3/b16-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXXERDYTJKGDS-YBEGLDIGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C1=C(C=C(C=C1)Cl)Cl)\S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2364724.png)
![N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2364725.png)

![(E)-{[6-(4-cyanophenoxy)pyridin-3-yl]methylidene}amino 3-(trifluoromethyl)benzoate](/img/structure/B2364728.png)
![6-amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-ca rbonitrile](/img/structure/B2364729.png)


![Ethyl 5-(4-bromobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2364735.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2364736.png)



![7-[(2,4-Dichlorophenyl)methyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2364745.png)
